4-n-Pentanoyl-4-n'-octanoyloxyazobenzene
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Overview
Description
4-n-Pentanoyl-4-n’-octanoyloxyazobenzene is an organic compound with the molecular formula C25H32N2O3 and a molecular weight of 408.5332 g/mol . This compound belongs to the class of azobenzenes, which are characterized by the presence of a diazene group (N=N) linking two phenyl rings. Azobenzenes are known for their photoisomerization properties, making them useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-n-Pentanoyl-4-n’-octanoyloxyazobenzene typically involves the following steps:
Diazotization: The starting material, aniline, is diazotized using sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a phenol derivative to form the azobenzene core.
Acylation: The azobenzene core is acylated using pentanoyl chloride and octanoyl chloride in the presence of a base such as pyridine to introduce the pentanoyl and octanoyloxy groups.
Industrial Production Methods
Industrial production of 4-n-Pentanoyl-4-n’-octanoyloxyazobenzene follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-n-Pentanoyl-4-n’-octanoyloxyazobenzene undergoes various chemical reactions, including:
Photoisomerization: The compound can undergo reversible photoisomerization between the trans and cis forms upon exposure to UV and visible light.
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Photoisomerization: UV light (365 nm) for trans-to-cis isomerization and visible light (450 nm) for cis-to-trans isomerization.
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Major Products Formed
Photoisomerization: Cis and trans isomers of 4-n-Pentanoyl-4-n’-octanoyloxyazobenzene.
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Scientific Research Applications
4-n-Pentanoyl-4-n’-octanoyloxyazobenzene has a wide range of scientific research applications, including:
Chemistry: Used as a photoresponsive material in the development of molecular switches and sensors.
Biology: Employed in the study of photoresponsive biomolecules and their interactions with biological systems.
Medicine: Investigated for potential use in photodynamic therapy and drug delivery systems.
Industry: Utilized in the production of liquid crystal displays (LCDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 4-n-Pentanoyl-4-n’-octanoyloxyazobenzene involves its ability to undergo photoisomerization. Upon exposure to UV light, the compound transitions from the trans to the cis form, resulting in a change in its molecular geometry and properties. This photoisomerization process can be reversed by exposure to visible light. The molecular targets and pathways involved in this process include the diazene group (N=N) and the phenyl rings, which undergo conformational changes during the isomerization.
Comparison with Similar Compounds
4-n-Pentanoyl-4-n’-octanoyloxyazobenzene can be compared with other similar compounds, such as:
4-n-Pentanoyl-4-n’-ethanoyloxyazobenzene: Similar structure but with an ethanoyloxy group instead of an octanoyloxy group.
4-n-Pentanoyl-4-n’-dodecanoyloxyazobenzene: Similar structure but with a dodecanoyloxy group instead of an octanoyloxy group.
4-n-Pentanoyl-4-n’-octadecanoyloxyazobenzene: Similar structure but with an octadecanoyloxy group instead of an octanoyloxy group.
These compounds share similar photoisomerization properties but differ in their alkyl chain lengths, which can affect their physical and chemical properties, such as solubility and melting points.
Properties
CAS No. |
120103-01-7 |
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Molecular Formula |
C25H32N2O3 |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
[4-[(4-pentanoylphenyl)diazenyl]phenyl] octanoate |
InChI |
InChI=1S/C25H32N2O3/c1-3-5-7-8-9-11-25(29)30-23-18-16-22(17-19-23)27-26-21-14-12-20(13-15-21)24(28)10-6-4-2/h12-19H,3-11H2,1-2H3 |
InChI Key |
SIIBFBDEHWHOOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)CCCC |
Origin of Product |
United States |
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